3-HYDROXY-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE
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Overview
Description
3-HYDROXY-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE is an organic compound with a complex structure that includes both hydroxyl and thioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the reaction of phenethylamine with benzoyl chloride to form N-phenethylbenzamide, followed by the introduction of a thioamide group through the reaction with Lawesson’s reagent. The hydroxyl group can be introduced via a hydroxylation reaction using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thioamide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br~2~) or nitric acid (HNO~3~) under acidic conditions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of N-phenethyl-1-benzenecarbothioamide.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
3-HYDROXY-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-HYDROXY-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and thioamide groups play crucial roles in these interactions, facilitating hydrogen bonding and other molecular interactions.
Comparison with Similar Compounds
Similar Compounds
3-HYDROXY-N-(p-hydroxy-phenethyl) phthalimide: Known for its dual-target activities in medicinal chemistry.
2-benzoylethanol: Another compound with a hydroxyl group and aromatic ring, used in organic synthesis.
Uniqueness
3-HYDROXY-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE is unique due to its combination of hydroxyl and thioamide functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-hydroxy-N-(2-phenylethyl)benzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c17-14-8-4-7-13(11-14)15(18)16-10-9-12-5-2-1-3-6-12/h1-8,11,17H,9-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGIOSJNLJQNKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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